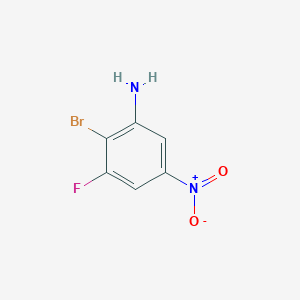
2-Bromo-3-fluoro-5-nitroaniline
Übersicht
Beschreibung
2-Bromo-3-fluoro-5-nitroaniline: is an aromatic compound with the molecular formula C6H4BrFN2O2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring
Wirkmechanismus
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that nitroanilines can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The presence of bromine, fluorine, and nitro groups in the compound could potentially influence its interaction with its targets, leading to changes in their function .
Biochemical Pathways
It’s known that anilines can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of bromine, fluorine, and nitro groups in the compound could potentially influence its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion in the body .
Result of Action
It’s known that anilines can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-5-nitroaniline. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-nitroaniline typically involves a multi-step process:
Nitration: The starting material, such as aniline, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitroaniline is then brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-fluoro-5-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the reagents used
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted anilines.
Reduction: Formation of 2-Bromo-3-fluoro-5-aminoaniline.
Oxidation: Formation of nitroso or nitro derivatives depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluoro-5-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and dyes.
Chemical Biology: It serves as a probe in studying biological pathways and enzyme functions due to its unique chemical properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-fluoroaniline
- 2-Bromo-3-nitroaniline
- 3-Fluoro-5-nitroaniline
Uniqueness
2-Bromo-3-fluoro-5-nitroaniline is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the aniline ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
IUPAC Name |
2-bromo-3-fluoro-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCQLBCUTSWLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
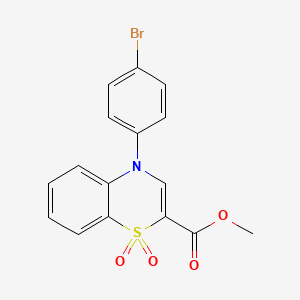
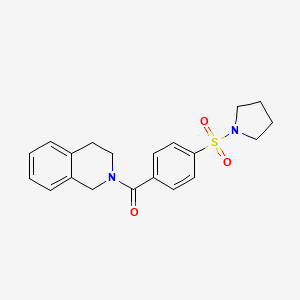

![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2849023.png)
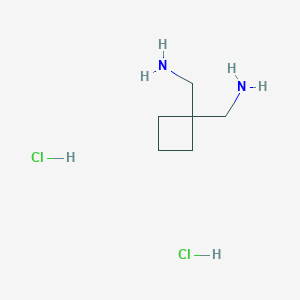

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2849031.png)
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B2849032.png)
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)
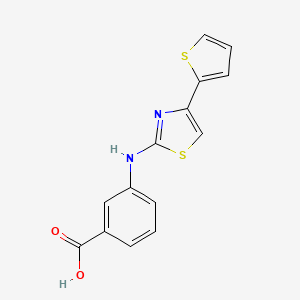
![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)
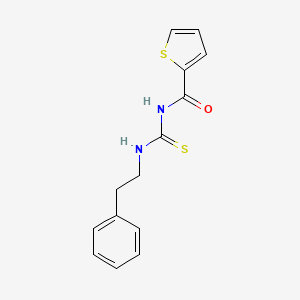
![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)
